molecular formula C24H32N4O3 B605579 1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide CAS No. 1037837-27-6

1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide

Cat. No. B605579
CAS RN: 1037837-27-6
M. Wt: 424.55
InChI Key: TYZOOEYUTZDYPB-UHFFFAOYSA-N
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Description

ARN14494 is an inhibitor of serine palmitoyltransferase (SPT), and the first rate-limiting enzyme in the de novo ceramide synthesis pathway.

Scientific Research Applications

Synthesis for ADME Studies

Enzastaurin, a compound with potential utility in treating solid tumors, is structurally related to the chemical . It undergoes metabolism to various products, one of which resembles the chemical structure of interest. This compound was used in a study for synthesizing tritiated isotopomers, which are crucial for absorption, distribution, metabolism, and excretion (ADME) studies in drug development (Wheeler & Clodfelter, 2008).

Crystal Structure Analysis

A study on Telaprevir, a compound containing a similar cyclopenta[c]pyrrolidine unit, explored its crystal structure. The study found distinct conformations and interactions within the crystal, providing insights into the compound's structural properties and potential interactions (Gelbrich, Kahlenberg, Langes & Griesser, 2013).

Anticancer Activity

Compounds structurally related to the chemical have been synthesized and evaluated for their anticancer activity. For example, a study on the synthesis of polysubstituted 4H-Pyran derivatives, which share a similar core structure, demonstrated significant anticancer activity against various human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara & Joshi, 2020).

Neurodegenerative Disease Treatment

Research has been conducted on indole derivatives, closely related to the compound , for treating neurodegenerative diseases. These compounds showed promise as neuroprotective agents with both antioxidant properties and affinity for specific neural receptors (Buemi, De Luca, Chimirri, Ferro, Gitto, Alvarez-Builla & Alajarín, 2013).

DNA Gyrase B Inhibitors

Studies on compounds with a similar structural motif have focused on inhibiting DNA gyrase B, a therapeutic target in antibacterial discovery. This research identified moderate inhibitors of DNA gyrase B, important for developing new antibacterial compounds (Jukič, Ilaš, Brvar, Kikelj, Cesar & Anderluh, 2017).

Antimicrobial Activities

Indole derivatives, sharing structural elements with the compound of interest, have been synthesized and tested for antimicrobial activities. This includes research on the synthesis of novel indole derivatives and their evaluation against various microbial strains, contributing to the development of new antimicrobial agents (Anekal & Biradar, 2012).

properties

CAS RN

1037837-27-6

Product Name

1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide

Molecular Formula

C24H32N4O3

Molecular Weight

424.55

IUPAC Name

1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide

InChI

InChI=1S/C24H32N4O3/c1-25-24(31)16-5-6-21-19(11-16)12-22(29)28(21)20-7-9-26(10-8-20)15-23(30)27-13-17-3-2-4-18(17)14-27/h5-6,11,17-18,20H,2-4,7-10,12-15H2,1H3,(H,25,31)

InChI Key

TYZOOEYUTZDYPB-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)CC(=O)N4CC5CCCC5C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARN-14494;  ARN 14494;  ARN14494

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide
Reactant of Route 3
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1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide
Reactant of Route 5
1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide

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